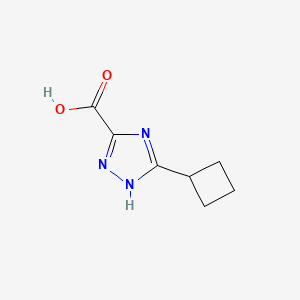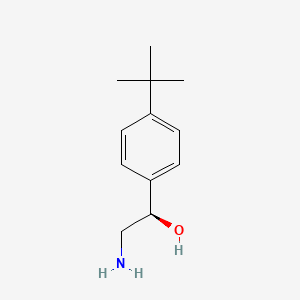
(1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol” is a chiral compound with the following chemical structure:
This compound
It contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a central carbon atom. The tert-butyl group (4-tert-butylphenyl) contributes to its unique properties .
Preparation Methods
Synthetic Routes:: One synthetic route involves the introduction of the tert-butoxycarbonyl (Boc) protecting group followed by reduction of the corresponding carbonyl compound. The Boc group can be removed later to yield the desired compound.
Reaction Conditions::- Protection of the amino group: Boc-Cl (tert-butoxycarbonyl chloride) in a solvent like dichloromethane (DCM).
- Reduction of the carbonyl group: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an aprotic solvent (e.g., tetrahydrofuran, THF).
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains similar, emphasizing efficiency and scalability.
Chemical Reactions Analysis
Reactions::
- Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
- Reduction: The carbonyl group can be reduced to an alcohol.
- Substitution: The amino group can participate in nucleophilic substitution reactions.
- Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Alkyl halides or acyl chlorides.
- Oxidation: Ketone derivative.
- Reduction: Alcohol derivative.
- Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry::
- Building block for organic synthesis.
- Ligand in asymmetric catalysis.
- Potential drug candidates due to chiral properties.
- Studied for its interactions with biological receptors.
- Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
NVKUZDMGMJAVBL-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CN)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
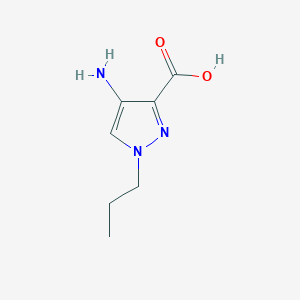
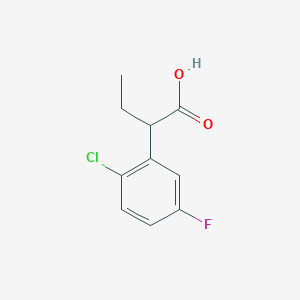



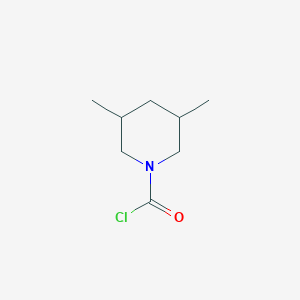
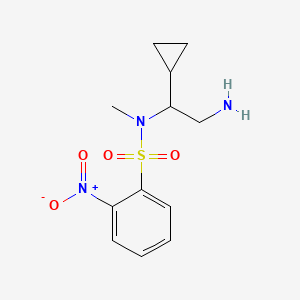

![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)

amine](/img/structure/B13303950.png)
